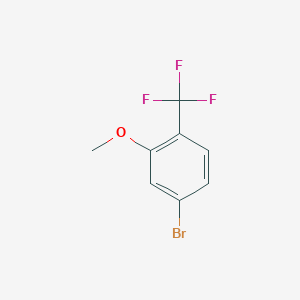

![molecular formula C9H10N2O3 B1374503 3-[(Aminocarbonyl)amino]-2-methylbenzoic acid CAS No. 1313855-79-6](/img/structure/B1374503.png)

3-[(Aminocarbonyl)amino]-2-methylbenzoic acid

Overview

Description

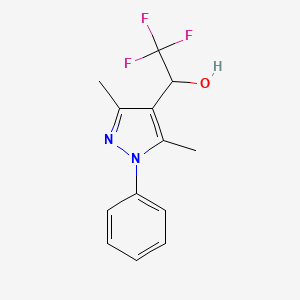

“3-[(Aminocarbonyl)amino]-2-methylbenzoic acid” is a compound with the molecular formula C9H10N2O3 . It has a molecular weight of 194.19 g/mol . The compound is also known by other names such as 3-(carbamoylamino)-2-methylbenzoic acid and 2-Methyl-3-ureidobenzoic acid .

Molecular Structure Analysis

The InChI code for the compound is 1S/C9H10N2O3/c1-5-6 (8 (12)13)3-2-4-7 (5)11-9 (10)14/h2-4H,1H3, (H,12,13) (H3,10,11,14) . The Canonical SMILES representation is CC1=C (C=CC=C1NC (=O)N)C (=O)O .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 92.4 Ų and a complexity of 242 . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .Scientific Research Applications

Carbon Fiber Precursor Development

The compound is utilized in the synthesis of high molecular weight poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester) [P(AN-co-ABM)], which serves as a precursor for carbon fibers . This application is crucial as carbon fibers are extensively used in aerospace and civil engineering due to their high strength-to-weight ratio.

Polymerization Process Enhancement

It acts as a comonomer in radical polymerization processes, improving the pre-oxidation performance and molecular weight of polyacrylonitrile (PAN) . This leads to the production of carbon fibers with better mechanical properties and thermal stability.

Stabilization of Polymeric Structures

The introduction of 3-[(Aminocarbonyl)amino]-2-methylbenzoic acid into PAN copolymers significantly enhances their stabilization . This is evidenced by a lower initiation temperature for the stabilization process and a broader exothermic peak in differential scanning calorimetry (DSC) curves.

Reactivity Ratio Modification

In copolymerization, the compound demonstrates a higher reactivity ratio compared to acrylonitrile . This property is leveraged to control the polymerization process and achieve desired characteristics in the final polymer.

Thermal Property Improvement

The presence of this compound in copolymers leads to an increase in thermal properties, as shown by Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and DSC studies . This improvement is vital for materials that are subjected to high temperatures or require a certain degree of thermal resistance.

Carbon Network Formation in Graphite

Research indicates that the strength and modulus of carbon fibers are positively correlated with the length of the carbon network in turbostratic graphite . The compound plays a role in the formation of this carbon network, which is a key factor in the performance of carbon fibers.

properties

IUPAC Name |

3-(carbamoylamino)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-5-6(8(12)13)3-2-4-7(5)11-9(10)14/h2-4H,1H3,(H,12,13)(H3,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYSYDVZYNZQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1374421.png)

![5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1374428.png)